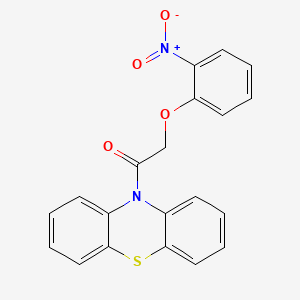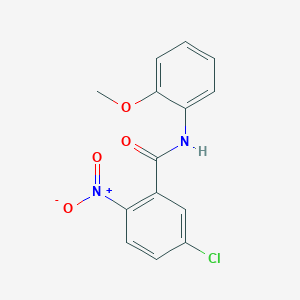![molecular formula C24H23BrN2O2S B11660810 2-{[(2-bromophenyl)carbonyl]amino}-N-(2-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11660810.png)
2-{[(2-bromophenyl)carbonyl]amino}-N-(2-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(2-ブロモフェニル)カルボニル]アミノ}-N-(2-エチルフェニル)-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボキサミドは、ベンゾチオフェン誘導体のクラスに属する複雑な有機化合物です。これらの化合物は、その多様な生物活性と医薬品化学における潜在的な用途で知られています。この化合物の構造には、硫黄含有複素環であるベンゾチオフェンコアと、その独自の化学的特性に寄与するさまざまな官能基が含まれています。
準備方法
合成経路と反応条件
2-{[(2-ブロモフェニル)カルボニル]アミノ}-N-(2-エチルフェニル)-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボキサミドの合成は、通常、複数のステップを伴います。
ベンゾチオフェンコアの形成: ベンゾチオフェンコアは、チオフェン誘導体と適切な求電子剤を含む環化反応によって合成できます。
ブロモフェニル基の導入: 2-ブロモフェニル基は、臭素化反応を介して導入され、多くの場合、臭素またはN-ブロモスクシンイミド(NBS)が臭素化剤として使用されます。
アミド化反応: 最後のステップは、アミド結合の形成を伴います。これは、ブロモフェニルカルボニル化合物を、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)やHOBt(1-ヒドロキシベンゾトリアゾール)などのカップリング試薬を使用するなど、適切な条件下でアミン誘導体と反応させることで実現できます。
工業生産方法
この化合物の工業生産では、高い収率と純度を確保するために、上記の合成経路の最適化が求められる可能性があります。これには、反応条件のより良い制御のための連続フロー反応器の使用や、工業需要を満たすためのプロセス規模の拡大が含まれる可能性があります。
化学反応の分析
反応の種類
酸化: この化合物は、特にベンゾチオフェン環の硫黄原子で酸化反応を受けることができ、スルホキシドまたはスルホンが形成されます。
還元: 還元反応は、カルボニル基を標的にして、アルコールに変換できます。
置換: 2-ブロモフェニル基の臭素原子は、アミンやチオールなどのさまざまな求核剤と、求核性芳香族置換によって置換できます。
一般的な試薬と条件
酸化: 過酸化水素(H₂O₂)やm-クロロ過安息香酸(m-CPBA)などの試薬が一般的に使用されます。
還元: 水素化リチウムアルミニウム(LiAlH₄)や水素化ホウ素ナトリウム(NaBH₄)などの還元剤が使用されます。
置換: アジ化ナトリウム(NaN₃)やチオ尿素などの求核剤を、塩基性条件下で使用できます。
主な生成物
酸化: スルホキシドまたはスルホン。
還元: アルコール誘導体。
置換: 使用した求核剤に応じて、さまざまな置換フェニル誘導体。
科学研究の応用
化学
化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークな構造により、さまざまな官能化が可能になり、有機合成における汎用性の高い中間体になります。
生物学
生物学的に、ベンゾチオフェン誘導体は、酵素阻害剤、抗菌剤、抗炎症化合物としての可能性で知られています。この特定の化合物は、同様の活性について調べることができます。
医学
医薬品化学では、この化合物は、その潜在的な治療効果について調査されています。ベンゾチオフェン誘導体は、がん、糖尿病、神経疾患などの病気の治療において有望であることが示されています。
産業
工業的に、この化合物は、その独特の化学的特性により、ポリマーや高度なコーティングなどの新素材の開発に使用できます。
科学的研究の応用
2-(2-BROMOBENZAMIDO)-N-(2-ETHYLPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用機序
2-{[(2-ブロモフェニル)カルボニル]アミノ}-N-(2-エチルフェニル)-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボキサミドの作用機序は、その特定の用途によって異なります。たとえば、酵素阻害剤として作用する場合、それは酵素の活性部位に結合し、基質のアクセスを遮断し、酵素活性を阻害する可能性があります。関与する分子標的と経路は、研究されている生物系によって異なります。
類似の化合物との比較
類似の化合物
- 2-{[(2-クロロフェニル)カルボニル]アミノ}-N-(2-エチルフェニル)-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボキサミド
- 2-{[(2-フルオロフェニル)カルボニル]アミノ}-N-(2-エチルフェニル)-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボキサミド
独自性
2-{[(2-ブロモフェニル)カルボニル]アミノ}-N-(2-エチルフェニル)-4,5,6,7-テトラヒドロ-1-ベンゾチオフェン-3-カルボキサミドの独自性は、臭素原子にあります。臭素原子は、独自の置換反応に参加し、クロロまたはフルオロ類似体と比較して、生物活性を高める可能性があります。
この詳細な概要は、化合物、その合成、反応、用途、作用機序、および類似の化合物との比較について、包括的な理解を提供します。
類似化合物との比較
2-(2-BROMOBENZAMIDO)-N-(2-ETHYLPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
2-(2-CHLOROBENZAMIDO)-N-(2-ETHYLPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.
2-(2-BROMOBENZAMIDO)-N-(2-METHYLPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE: This compound has a methyl group instead of an ethyl group, which may influence its physicochemical properties and interactions with molecular targets.
2-(2-BROMOBENZAMIDO)-N-(2-ETHYLPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOFURAN-3-CARBOXAMIDE: This compound has a benzofuran core instead of a benzothiophene core, which may alter its electronic properties and reactivity.
The uniqueness of 2-(2-BROMOBENZAMIDO)-N-(2-ETHYLPHENYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
特性
分子式 |
C24H23BrN2O2S |
|---|---|
分子量 |
483.4 g/mol |
IUPAC名 |
2-[(2-bromobenzoyl)amino]-N-(2-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C24H23BrN2O2S/c1-2-15-9-3-7-13-19(15)26-23(29)21-17-11-5-8-14-20(17)30-24(21)27-22(28)16-10-4-6-12-18(16)25/h3-4,6-7,9-10,12-13H,2,5,8,11,14H2,1H3,(H,26,29)(H,27,28) |
InChIキー |
FIMKBBYYQHJSNO-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CC=CC=C4Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11660727.png)

![Propan-2-yl 4-(4-bromophenyl)-2-({[4-(2-methylpropoxy)phenyl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B11660732.png)
![N'-[(Z)-[4-(Benzyloxy)phenyl]methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetohydrazide](/img/structure/B11660745.png)
![3-methyl-N'-[(E)-(5-methylthiophen-2-yl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11660746.png)
![(5E)-5-{[5-(3-Chloro-4-methylphenyl)furan-2-YL]methylidene}-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11660754.png)
![3-Methylbutyl 4-{[(4-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B11660768.png)

![4,4,8-trimethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11660773.png)
![2-(3-methylphenyl)-N-[(4-methylphenyl)methyl]quinoline-4-carboxamide](/img/structure/B11660786.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11660792.png)
![N-(4-{[(2E)-2-(2-chlorobenzylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide](/img/structure/B11660797.png)

![1-(2-Furyl)-3-(2-furylmethylthio)-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B11660814.png)
